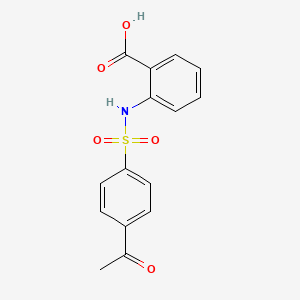![molecular formula C11H10LiN3O2 B2507056 Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate CAS No. 2197053-78-2](/img/structure/B2507056.png)
Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the formation of imidazole and pyridine derivatives. For instance, an electrochemical tandem sp3(C–H) double amination process has been used for the direct synthesis of 3-acyl imidazo[1,5-a]pyridines, which are structurally related to the compound of interest . This method provides a one-step synthesis as opposed to the conventional three-step reaction, indicating that similar methodologies could potentially be applied to synthesize Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate.
Molecular Structure Analysis
The molecular structure of imidazole and pyridine derivatives is characterized by the presence of nitrogen atoms in the ring, which can facilitate the formation of hydrogen bonds and other interactions. Single-crystal X-ray diffraction studies have been used to determine the crystal structures of carboxylic acid functionalized imidazolium salts, revealing rich hydrogen bonding interactions . These findings suggest that the molecular structure of this compound would also exhibit significant intermolecular interactions, potentially influencing its physical properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of imidazole and pyridine derivatives can be quite diverse. In the context of the provided papers, the formation of ionic, zwitterionic, and lithium salt-zwitterionic liquid crystals has been observed with carboxylic acid functionalized imidazolium salts . These transformations indicate that the compound of interest may also participate in various chemical reactions, especially those involving the formation of salts and zwitterions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and pyridine derivatives are influenced by their ionic nature and potential for liquid crystalline behavior. For example, mixtures of lithium salts with zwitterions of imidazolium compounds can form lithium-containing liquid crystals with temperature-dependent ionic conductivities . Additionally, a new ionic liquid with remarkable stability and suitable ionic conductivity has been synthesized, which could be relevant when considering the electrolyte properties of this compound . These studies suggest that the compound may exhibit similar properties, such as phase behavior and ionic conductivity, which are important for applications in electrochemical devices.
科学的研究の応用
Skeletal-Protecting Actions of Lithium
Lithium has been identified as having osteoprotective effects through various molecular mechanisms. It promotes osteoblastic activities and suppresses osteoclastic activities, offering potential therapeutic applications in bone health. This review highlights the bone-enhancing effects of lithium and its underlying molecular mechanisms, suggesting areas for future research to validate lithium's clinical utility in skeletal protection (S. Wong, K. Chin, S. Ima-Nirwana, 2020).
Neuroprotective and Neurotrophic Effects
Lithium's role in neuroprotection and neurogenesis is substantial, with evidence showing it influences various cellular cascades related to oxidative stress, apoptosis, and neurotrophic factor functioning. The article discusses lithium's impacts on cAMP-mediated signal transduction, protein kinase C inhibition, and GSK3 inhibition, highlighting its potential in treating mood and neurodegenerative disorders (J. Quiroz, R. Machado-Vieira, Carlos A. Zarate Jr., H. Manji, 2010).
Lithium in Neurodegenerative Diseases
Further exploring lithium's neuroprotective effects, studies have shown its efficacy in models of neurodegenerative diseases such as Alzheimer's, amyotrophic lateral sclerosis (ALS), and Huntington's disease. Lithium acts by inhibiting GSK-3, a protein kinase involved in the phosphorylation of tau protein, suggesting its potential to slow disease progression in these conditions (D. A. Perez-Martinez, 2009).
Antiviral Potential Against SARS-CoV-2
Lithium has been proposed as a potential antiviral agent against SARS-CoV-2, based on its ability to suppress NLRP3 inflammasome activity, inhibit cell death, and modulate the immune system via membrane depolarization. These effects could mitigate the cytokine storm associated with COVID-19, highlighting lithium's potential relevance in pandemic response (Abdallah Barjas Qaswal, A. Suleiman, Hasan Guzu, T. Harb, B. Atiyat, 2021).
Lithium's Anti-inflammatory Effects
The anti-inflammatory properties of lithium contribute to its therapeutic efficacy in bipolar disorder and may play a role in its broader applications. This article reviews lithium's effects on pro- and anti-inflammatory mediators, providing insights into its complex immune-modulating actions (A. Nassar, A. Azab, 2014).
Safety and Hazards
作用機序
Target of Action
The primary target of Lithium 3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with this receptor indicates its potential neurotropic activity .
Mode of Action
The compound interacts with the GABA A receptor at two sites: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction suggests an inhibitory effect on the receptor, which could lead to changes in neuronal excitability and neurotransmission .
Biochemical Pathways
While the exact biochemical pathways affected by this compound are not fully understood, it’s known that GABA A receptor modulation can influence several neurological pathways. These include the GABAergic system, which is involved in mood regulation, anxiety, and seizure activity. The compound’s interaction with the GABA A receptor suggests it may have an impact on these pathways .
Pharmacokinetics
These could include rapid absorption in the gastrointestinal tract, distribution in total body water, and elimination primarily through the kidneys .
Result of Action
The compound’s interaction with the GABA A receptor suggests it may have neurotropic effects . In studies of similar compounds, some were found to have an anticonvulsant effect . This suggests that this compound may also have potential anticonvulsant properties.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions, and the temperature
特性
IUPAC Name |
lithium;3-(cyclopropylmethyl)imidazo[4,5-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.Li/c15-11(16)10-13-8-2-1-5-12-9(8)14(10)6-7-3-4-7;/h1-2,5,7H,3-4,6H2,(H,15,16);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOVMNLIDNLAKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC1CN2C3=C(C=CC=N3)N=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10LiN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Ethylhexyl)oxy]benzene](/img/structure/B2506975.png)


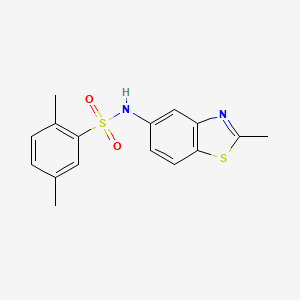

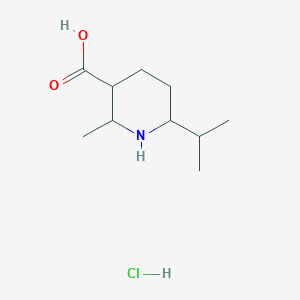
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

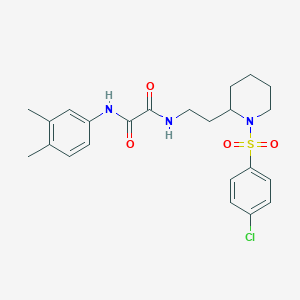
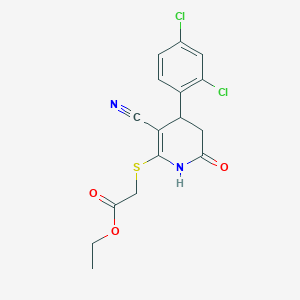
![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)
